molecular formula C20H28N4O B2898456 (E)-N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide CAS No. 2411333-11-2

(E)-N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide

Cat. No. B2898456
M. Wt: 340.471
InChI Key: JABUUDQDLDAJIK-AATRIKPKSA-N
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Description

Synthesis Analysis

This involves a detailed look at the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product .


Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry can be used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and selectivity. The mechanisms of these reactions may also be studied .


Physical And Chemical Properties Analysis

This involves measuring properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, may also be studied .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material safety data sheets (MSDS) are a good source of this information .

Future Directions

This involves a speculative discussion on potential future research directions, such as new synthetic methods, applications, or theoretical studies .

properties

IUPAC Name

(E)-N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-14-10-17-19(11-15(14)2)24(13-21-17)12-18(16-7-8-16)22-20(25)6-5-9-23(3)4/h5-6,10-11,13,16,18H,7-9,12H2,1-4H3,(H,22,25)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABUUDQDLDAJIK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(C3CC3)NC(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)CC(C3CC3)NC(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[1-Cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(dimethylamino)but-2-enamide

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